2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[3,2-b][1,4]oxazine core structure, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPARP7 and CDK9 , which play crucial roles in nucleic acid sensing, immune regulation, and transcription regulation .
Mode of Action
It’s likely that it interacts with its targets (such as parp7 and cdk9) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes such as DNA repair, immune response, and transcription .
Biochemical Pathways
For instance, inhibition of PARP7 could affect pathways related to DNA damage response and immune regulation . Similarly, inhibition of CDK9 could disrupt transcription regulation pathways .
Pharmacokinetics
Similar compounds have been described as having suitable pharmacokinetic and physicochemical properties for potential therapeutic use .
Result of Action
Similar compounds have demonstrated certain inhibition against tumor cells . For instance, one study found that a compound with a similar structure exhibited good antitumor activity against HepG2 cancer cells .
Biochemical Analysis
Biochemical Properties
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins . Additionally, it affects metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, leading to enzyme inhibition . This binding disrupts the normal enzymatic activity, resulting in altered cell cycle progression and induction of apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the levels of cofactors required for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with 3-bromopropyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as chloroform, in the presence of a base like sodium bicarbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.
Scientific Research Applications
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting hepatocellular carcinoma cells by inhibiting the NF-κB signaling pathway.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
Biological Studies: It is used in molecular docking studies to explore its interactions with various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar core structure and has been studied for its anticancer and antibacterial activities.
1,3-oxazinan-2-ones: These compounds are structurally related and have shown potential in antibacterial applications.
Uniqueness
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the NF-κB signaling pathway makes it a promising candidate for anticancer research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASRLNUBYAMTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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